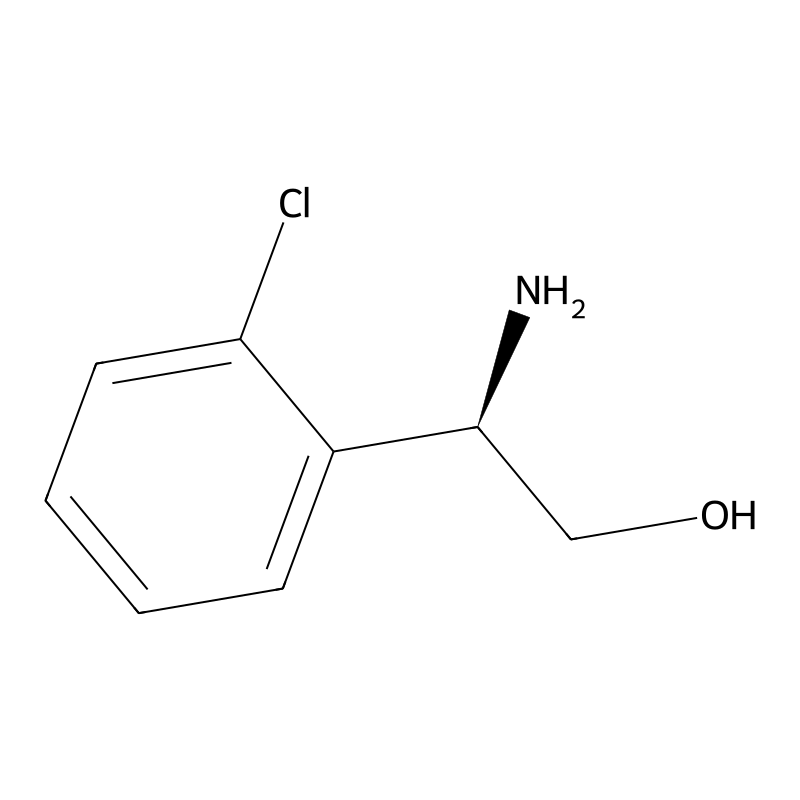

(R)-2-Amino-2-(2-chlorophenyl)ethanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Properties and Potential Uses:

Researchers have investigated the synthesis and characterization of (R)-2-Amino-2-(2-chlorophenyl)ethanol. [Source: A reference to the synthesis can be found in this scientific article, but it does not discuss applications beyond the research itself: ]

Importance of Chirality:

The molecule's "R" configuration refers to its chirality. Chiral molecules exist in two mirror-image forms that can have different properties when interacting with other chiral molecules [Source: National Institutes of Health chiral definition ]. In pharmaceutical research, one enantiomer (mirror-image form) of a drug molecule may be more effective or have fewer side effects than the other. Therefore, research on chiral molecules often focuses on separating and studying the individual enantiomers.

(R)-2-Amino-2-(2-chlorophenyl)ethanol is an organic compound characterized by the molecular formula CHClNO. It features a chiral center, making it a chiral compound with distinct enantiomers. The presence of a chlorine atom in the phenyl ring contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural similarity to various pharmaceuticals.

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes, often using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction processes, forming primary amines or alcohols, typically facilitated by hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions: The amino and hydroxyl groups can engage in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides under acidic or basic conditions .

Research indicates that (R)-2-Amino-2-(2-chlorophenyl)ethanol exhibits notable biological activities. It has been studied for its potential antimicrobial and antiviral properties. Additionally, its role as a ligand interacting with specific enzymes or receptors suggests it may influence various biochemical pathways, potentially inhibiting enzyme activity or altering cellular signaling .

The synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol can be achieved through multiple routes:

- Reduction of Nitro Compounds: One common method involves reducing 2-Nitro-2-(2-chlorophenyl)ethanol using hydrogen gas in the presence of a palladium catalyst.

- Reaction with Aldehydes: Another approach includes the reaction of 2-Chlorobenzaldehyde with nitromethane, followed by reduction of the resulting nitro compound .

- Regioselective Methods: Advanced synthetic strategies may involve regioselective reactions leading to high yields of the desired enantiomer, utilizing chiral catalysts or specific reaction conditions to favor one enantiomer over another .

(R)-2-Amino-2-(2-chlorophenyl)ethanol finds applications across various fields:

- Medicinal Chemistry: Its potential as a pharmaceutical agent is being explored, particularly for its antimicrobial and antiviral properties.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in research and industrial applications .

- Fine Chemicals Production: The compound is utilized in producing fine chemicals and as a building block for synthesizing other compounds.

Studies on the interactions of (R)-2-Amino-2-(2-chlorophenyl)ethanol with biological targets indicate that it can modulate enzyme activity and cellular pathways. Its mechanism often involves binding to specific receptors or enzymes, influencing their function and potentially leading to therapeutic effects. Further research is ongoing to elucidate these interactions fully and their implications for drug development .

Several compounds share structural similarities with (R)-2-Amino-2-(2-chlorophenyl)ethanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| (S)-2-Amino-2-(3-chlorophenyl)ethanol | CHClNO | 1.00 | Different chlorine position |

| 2-Amino-2-(4-chlorophenyl)ethanol | CHClNO | 0.98 | Chlorine at para position |

| (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride | CHClNO | 0.98 | Multiple chlorines |

| 2-Amino-2-(3,5-dichlorophenyl)ethanol | CHClNO | 0.98 | Multiple chlorines |

| (S)-2-Amino-2-(4-chlorophenyl)ethanol | CHClNO | 0.98 | Chlorine at para position |

The unique positioning of the chlorine atom in (R)-2-Amino-2-(2-chlorophenyl)ethanol differentiates it from other similar compounds, potentially affecting its biological activity and reactivity .